Miriplatin is a third-generation, lipophilic platinum complex developed for the treatment of hepatocellular carcinoma (HCC) []. It is administered via the hepatic artery and utilizes lipiodol, a contrast agent consisting of ethyl esters of iodized poppy seed oil, as a carrier []. The lipophilic nature of miriplatin enables its prolonged retention at the tumor site along with lipiodol [].
Synthesis Analysis
Method 1: []
Method 2: []
Mechanism of Action
The mechanism of action of miriplatin involves the following steps []:
Physical and Chemical Properties Analysis
Miriplatin is a yellow crystalline powder []. Its lipophilic nature allows for its suspension in lipiodol. The myristate groups are responsible for its sustained release properties.
Applications
Interventional Therapy for Hepatocellular Carcinoma: It is used in transarterial chemoembolization (TACE) for the treatment of unresectable HCC [, ]. Studies have explored the efficacy and safety of miriplatin in various TACE procedures, including conventional TACE [, , ], microballoon-occluded TACE (B-TACE) [, , ], and transarterial infusion chemotherapy [].
Comparative studies: Researchers have conducted comparative studies to evaluate the efficacy and safety of miriplatin compared to other chemotherapeutic agents such as epirubicin and cisplatin in the treatment of HCC [, , , , , , , , ].
Combination Therapies: Miriplatin has been investigated in combination with other treatment modalities, including radiofrequency ablation (RFA) [] and microwave ablation [], for potential synergistic effects in HCC treatment.
Development of Novel Formulations: Researchers are exploring new formulations of miriplatin to enhance its delivery and efficacy. This includes the development of miriplatin lipidosomes [] and freeze-drying preparations [].
Related Compounds
Oxaliplatin
Relevance: Similar to Miriplatin, Oxaliplatin is a platinum complex that disrupts DNA replication within cancer cells. They both belong to the third generation of platinum-based anticancer drugs and share structural similarities with a diaminocyclohexane carrier ligand. Miriplatin's development aimed to improve upon the lipophilic properties compared to Oxaliplatin, facilitating its suspension in Lipiodol for targeted delivery. []
Epirubicin
Relevance: Unlike Miriplatin, which is a platinum-based DNA-damaging agent, Epirubicin belongs to the anthracycline class of chemotherapy drugs and acts as a topoisomerase inhibitor. Despite their different mechanisms of action, both agents are commonly used in TACE procedures for HCC. Many studies included in this analysis directly compare the effectiveness and safety of Miriplatin and Epirubicin as chemoembolic agents in HCC treatment. [, , , , , , , , , , , ]
Doxorubicin
Relevance: Doxorubicin, similar to Epirubicin, belongs to the anthracycline family of chemotherapy drugs and acts as a topoisomerase inhibitor. It differs in structure from Miriplatin and exerts its anticancer effects through a distinct mechanism. Although not directly compared in the studies provided, the research mentions Doxorubicin as a representative chemotherapeutic agent often used in conventional TACE (c-TACE) procedures for HCC, alongside Epirubicin. []
Properties
CAS Number
104276-92-8
Product Name
MIRIPLATIN
Molecular Formula
C28H50O4Pt.C6H14N2
Molecular Weight
759.97
Synonyms
MIRIPLATIN
Product FAQ
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.
DBPR112 is a potent EGFR inhibitor (IC50=487 nM) as a Clinical Candidate for the Treatment of Non-Small Cell Lung Cancer. DBPR112), DBPR112
not only displayed a potent inhibitory activity against EGFRL858R/T790M double mutations but also exhibited tenfold potency better than the third-generation inhibitor, osimertinib,against EGFR and HER2 exon 20 insertion mutations. Overall, pharmacokinetic improvement through lead-to-candidate
optimization yielded fourfold oral AUC better that afatinib along with F = 41.5%, an encouraging safety profile, and significant antitumor efficacy in in vivo xenograft models. DBPR112 is currently undergoing phase 1 clinical trial in Taiwan.
DNS-0056 is a thienotriazolopyrimidinone phosphodiesterase-1 (PDE1) inhibitor with IC50=25 nM. It has good pharmacokinetic properties. It has been shown in rat models to penetrate the brain to significantly increase long-term recognition memory without altering exploratory behavior.
DPY-0812, CAS#68500-81-2, is a useful intermediate for chemical synthesis of a number of biologically important molecules, including porphyrins, bile pigments, photosensitizers, anticancer drugs.
EG01377 TFA salt is a selective neuropilin-1 (NRP1) antagonist, which shows immune modulation through reduction of transforming growth factor beta (TGFβ) production in regulatory T-cells, as well as immune modulation through anti-angiogenic, anti-migratory, and anti-tumour effects.
Genz-644282, also known as SAR402674, is a non-camptothecin inhibitor of topoisomerase I with potential antineoplastic activity. Topoisomerase I inhibitor Genz-644282 binds to and inhibits the enzyme topoisomerase I, which may result in the inhibition of repair of single-strand DNA breaks, DNA replication, and tumor cell growth in susceptible tumor cell populations.
ICEC0942, also known as PPDA-001 and CT7001, is a potent, orally active and selective CDK7 inhbitior. It selectively inhibits CDK7, with an IC50 of 40 nmol/L; IC50 values for CDK1, CDK2, CDK5, and CDK9 were 45-, 15-, 230-, and 30-fold higher. In vitro studies show that a wide range of cancer types are sensitive to CDK7 inhibition with GI50 values ranging between 0.2 and 0.3 μmol/L. In xenografts of both breast and colorectal cancers, the drug has substantial antitumor effects. In addition, combination therapy with tamoxifen showed complete growth arrest of ER-positive tumor xenografts. ICEC0942 may also be effective in other cancers that display characteristics of transcription factor addiction, such as acute leukaemia and small-cell lung cancer.
Milademetan, also known as DS-3032b or DS-3032, is a potent and selective MDM2 inhibitor with potential antineoplastic activity. Upon oral administration, MDM2 inhibitor DS-3032b binds to, and prevents the binding of MDM2 protein to the transcriptional activation domain of the tumor suppressor protein p53. By preventing this MDM2-p53 interaction, the proteosome-mediated enzymatic degradation of p53 is inhibited and the transcriptional activity of p53 is restored. This results in the restoration of p53 signaling and leads to the p53-mediated induction of tumor cell apoptosis.